7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a biphenyl group at the 7-position and a methyl group at the 2-position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes such as cell growth and metabolism .
Biochemical Pathways
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine affects the pyrimidine biosynthesis pathway . This pathway is crucial for the synthesis of pyrimidine ribonucleotides, which are essential for cell growth and proliferation . By inhibiting protein kinases, 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine disrupts this pathway, affecting the balance of nucleotide pools .
Result of Action
The molecular and cellular effects of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine’s action include the disruption of cellular processes such as cell growth regulation, differentiation, migration, and metabolism . This disruption is due to the inhibition of protein kinases, which play a crucial role in these processes .
Biochemical Analysis
Cellular Effects
Pyrimidine derivatives have been shown to exhibit anticancer activity, potentially by inhibiting cell growth and inducing apoptosis .
Molecular Mechanism
Pyrimidine derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle .
Metabolic Pathways
Pyrimidines are involved in several metabolic pathways, including de novo pyrimidine biosynthesis and pyrimidine ribonucleotide biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(1,1’-biphenyl-4-yl)-4-hydrazino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes, followed by oxidation and Dimroth rearrangement . The reaction conditions often include the use of ethanol as a solvent and ferric chloride as an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ferric chloride.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Ferric chloride in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly xanthine oxidase inhibitors.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the biphenyl group, which may result in different biological activities.
7-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Contains a methoxy group instead of a biphenyl group, affecting its electronic properties and reactivity.
Uniqueness
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the biphenyl group, which enhances its biological activity and potential as a therapeutic agent. The biphenyl group can improve the compound’s ability to interact with biological targets and increase its stability .
Properties
IUPAC Name |
2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-14-13-19-20-12-11-18(22(19)21-14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEHDHVESPITHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.